molecular formula C9H14ClNO2 B1682850 Synephrine HCl CAS No. 5985-28-4

Synephrine HCl

Cat. No. B1682850
CAS RN: 5985-28-4
M. Wt: 203.66 g/mol
InChI Key: COTCEGYSNTWJQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synephrine is found in the fruits of several trees from the Rutaceae family, including bitter orange (Citrus aurantium), or Seville orange, sour orange, green orange, immature bitter oranges . It has been widely used in traditional Chinese medicine as an energy stimulant due to its beneficial effects on cellular energy . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .


Molecular Structure Analysis

The molecular formula of Synephrine HCl is C9H13NO2.HCl . The molecular weight is 203.67 g/mol . The structure of synephrine is based on a phenethylamine skeleton and is related to those of many other drugs and to the major neurotransmitters epinephrine and norepinephrine .


Chemical Reactions Analysis

Synephrine is known for its longer-acting adrenergic effects compared to norepinephrine . The activation of β-3 adrenergic receptor and NMU2R may contribute to the lipolytic activity of p-synephrine .


Physical And Chemical Properties Analysis

Synephrine is a colorless solid . It is soluble in water . The melting point of synephrine is reported to be around 187-189°C .

Scientific Research Applications

Traditional Chinese Medicine

Synephrine hydrochloride has been widely used in traditional Chinese medicine as an energy stimulant due to its beneficial effects on cellular energy. It is derived from bitter orange and other medicinal plants and has been utilized for its thermogenic and weight-loss properties .

Dietary Supplements for Weight Loss

After the ban of Ephedra sinica by the FDA in 2004, synephrine gained popularity as an alternative weight loss supplement. It is often considered a safe and effective option for promoting weight loss, although its safety and efficacy continue to be studied .

Safety and Efficacy Studies

Clinical trials have been conducted to extract outcomes related to the efficacy and safety of synephrine. These studies are crucial in determining the compound’s potential as a weight loss aid and ensuring consumer safety .

Enhancement of Anthocyanin Accumulation

Research has investigated the effect of synephrine on anthocyanin accumulation in grapes. This application is particularly relevant in the context of global warming, which has caused problems such as poor coloration of grape skin and decreased production of high-quality berries .

Safety And Hazards

Synephrine HCl is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing .

Future Directions

Synephrine has been extensively studied for its potential molecular targets and mechanisms of action . It has been used as a dietary supplement for weight loss/body fat reduction . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .

properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEGYSNTWJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975251
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synephrine hydrochloride

CAS RN

5985-28-4
Record name Synephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5985-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276
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Record name OXEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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